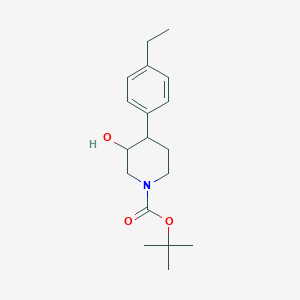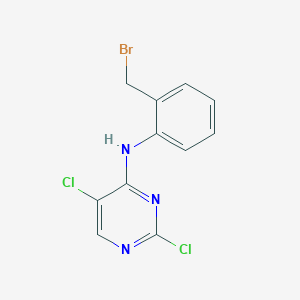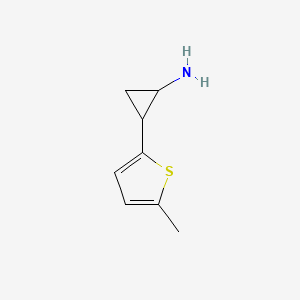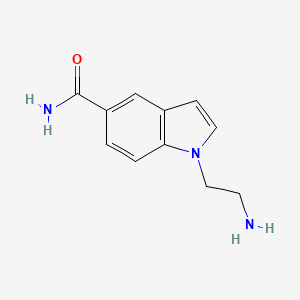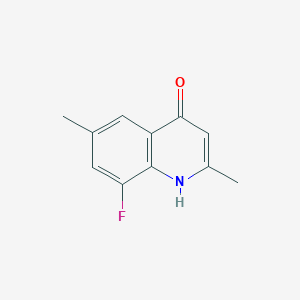![molecular formula C15H17NO B13157838 4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
4-[3-(4-Aminophenyl)propyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-Aminophenyl)propyl]phenol is an organic compound that features both an amino group and a phenolic hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Aminophenyl)propyl]phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where aniline and phenol derivatives are used as starting materials . The reaction typically requires a catalyst such as a Brönsted acidic ionic liquid and can be performed under metal- and solvent-free conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and efficient methodologies. For example, the use of commercial aldehydes and primary, secondary, or tertiary anilines in the presence of a powerful catalyst can yield high to excellent product yields .
化学反应分析
Types of Reactions
4-[3-(4-Aminophenyl)propyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
4-[3-(4-Aminophenyl)propyl]phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-[3-(4-Aminophenyl)propyl]phenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenolic hydroxyl group can participate in redox reactions and form covalent bonds with proteins and enzymes .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Contains a phenyl group and boronic acid moiety.
Aniline derivatives: Similar structure with an amino group attached to an aromatic ring.
Phenol derivatives: Compounds with a hydroxyl group attached to an aromatic ring.
Uniqueness
4-[3-(4-Aminophenyl)propyl]phenol is unique due to the presence of both an amino group and a phenolic hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
属性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
4-[3-(4-aminophenyl)propyl]phenol |
InChI |
InChI=1S/C15H17NO/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11,17H,1-3,16H2 |
InChI 键 |
IPCUDGMAERGVTC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanol](/img/structure/B13157755.png)
![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
![6,9-Dioxa-2-azaspiro[4.5]decane](/img/structure/B13157768.png)
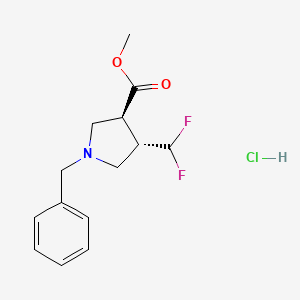
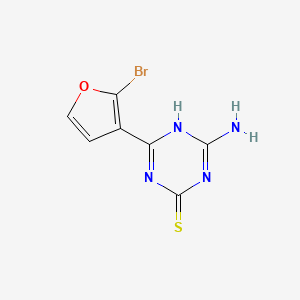
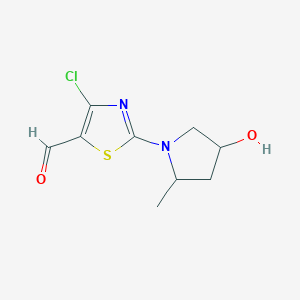
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one](/img/structure/B13157812.png)

